Boc-Val-Pro-OH
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Overview
Description
Boc-Val-Pro-OH is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of Boc-Val-Pro-OH typically involves the protection of amino acids with the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Boc-Val-Pro-OH undergoes various chemical reactions, including:
Oxidation: The Boc group is stable towards most nucleophiles and bases, making it suitable for oxidation reactions.
Reduction: The compound can be reduced to corresponding alcohols using sodium borohydride.
Substitution: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium borohydride, and strong acids such as trifluoroacetic acid . Major products formed from these reactions include alcohols and amines .
Scientific Research Applications
Boc-Val-Pro-OH has several applications in scientific research:
Chemistry: Used in peptide synthesis to protect amino groups during reactions.
Biology: Employed in the synthesis of dipeptides and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-Val-Pro-OH involves the protection of amino groups by the Boc group. The Boc group is added to amines through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group can be cleaved by strong acids, resulting in the formation of tert-butyl cations and the release of the protected amine .
Comparison with Similar Compounds
Boc-Val-Pro-OH is unique due to its stability and ease of removal under mild acidic conditions. Similar compounds include:
N-(tert-Butoxycarbonyl)-L-proline: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic reactions.
These compounds share the common feature of the Boc protecting group, which provides stability and ease of removal, making them valuable in various chemical and biological applications.
Properties
Molecular Formula |
C15H26N2O5 |
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Molecular Weight |
314.38 g/mol |
IUPAC Name |
1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20) |
InChI Key |
VUYWLCHFKCFCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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